molecular formula C14H17ClFN3 B1450329 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1803585-19-4

2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride

Cat. No. B1450329
CAS RN: 1803585-19-4
M. Wt: 281.75 g/mol
InChI Key: IHOSWLSZMGQATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803585-19-4 . It has a molecular weight of 281.76 .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H17ClFN3 . It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

1. Antimicrobial and Anti-inflammatory Applications

  • Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, including those with structural similarities to the chemical , have shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (B. Sathe et al., 2011) sourcesource.
  • Anti-inflammatory and Antimicrobial Activity : Novel derivatives of fluorophenyl piperidine compounds have been synthesized, showing good anti-inflammatory and antimicrobial activity. This suggests their use in treating inflammation and microbial infections (S. Rathod et al., 2008) sourcesource.

2. Anticancer Applications

  • Aurora Kinase Inhibition : Compounds with a piperidine structure, similar to the compound of interest, have been identified as inhibitors of Aurora A kinase, indicating their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006) sourcesourcesource.

3. Neurological Disorder Treatment

  • Class III Antiarrhythmic Drugs : Piperid-4-ylethane derivatives, including those with fluorophenyl groups, have been studied for their antiarrhythmic activity, suggesting applications in treating heart rhythm disorders (R. G. Glushkov et al., 2011) sourcesource.

4. Drug Metabolism and Pharmacokinetics

  • Hydrolysis-Mediated Clearance : Research on anaplastic lymphoma kinase inhibitors has explored the impact of enzymatic hydrolysis on drug pharmacokinetics, indicating the importance of chemical stability in the development of effective cancer therapies (Y. Teffera et al., 2013) sourcesource.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” and similar compounds may have potential applications in drug development.

Biochemical Analysis

Biochemical Properties

2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways and the overall biochemical environment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound has been found to inhibit certain kinases, which play a pivotal role in signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under specific conditions, it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and metabolite levels, leading to changes in the biochemical environment. The compound’s metabolism may also involve conjugation reactions, which facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3.ClH/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12;/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSWLSZMGQATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 3
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 4
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 6
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.